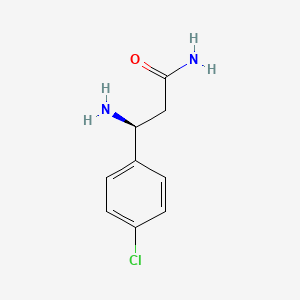
(3S)-3-amino-3-(4-chlorophenyl)propanamide
Descripción general
Descripción
“(3S)-3-amino-3-(4-chlorophenyl)propanamide” is a chemical compound with the molecular formula C9H11ClN2O . It is also known as gabapentin hydrochloride and is used to treat seizures and neuropathic pain.
Molecular Structure Analysis
The InChI code for “(3S)-3-amino-3-(4-chlorophenyl)propanamide” is 1S/C9H11ClN2O/c10-7-3-1-6 (2-4-7)8 (11)5-9 (12)13/h1-4,8H,5,11H2, (H2,12,13)/t8-/m0/s1 .
Physical And Chemical Properties Analysis
“(3S)-3-amino-3-(4-chlorophenyl)propanamide” is a powder with a molecular weight of 198.65 g/mol .
Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity
Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides have demonstrated significant potential for use against generalized seizures, showing more potency than standard drugs in tests, with favorable therapeutic indices indicating their safety and effectiveness in treating epilepsy (Idris, Ayeni, & Sallau, 2011).
Antimicrobial Properties
Compounds containing the chlorophenyl propanamide moiety have been explored for their antimicrobial properties, with some demonstrating significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Environmental Impact and Degradation
Studies on the environmental impact of N-(3,4-dichlorophenyl)propanamide, specifically its use as a herbicide in agriculture, have shown its movement and retention in wetland systems. Research indicates potential dangers to human health through accumulation in edible plants, highlighting the importance of monitoring and managing its use (Perera, Burleigh, & Davis, 1999).
Photocatalytic Degradation
The photocatalytic degradation of anilides, including N-(3,4-dichlorophenyl)propanamide, under UV-A and solar light using titanium dioxide has been investigated. This process leads to mineralization and has implications for environmental cleaning technologies (Sturini, Fasani, Prandi, & Albini, 1997).
Anthelmintic, Antibacterial, and Antifungal Activity
Substituted 3,3-diphenyl propanamide derivatives have been synthesized and evaluated for their anthelmintic, antibacterial, and antifungal activities. Some derivatives showed promising results compared to standard drugs, indicating their potential as antimicrobial agents (Chaudhary, Verma, Gupta, Gupta, Kumar, & El-Shorbagi, 2019).
Safety And Hazards
The safety information for “(3S)-3-amino-3-(4-chlorophenyl)propanamide” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
(3S)-3-amino-3-(4-chlorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEMYQOYOXHOJL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-3-(4-chlorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



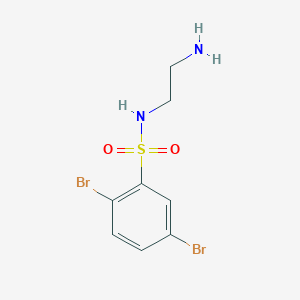
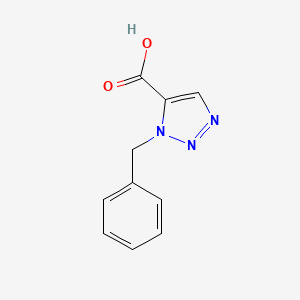





![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)
![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)
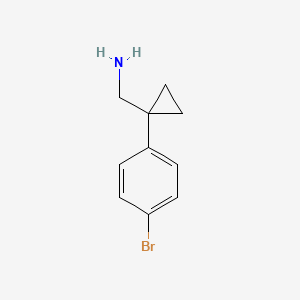
![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)
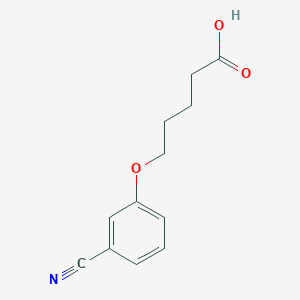
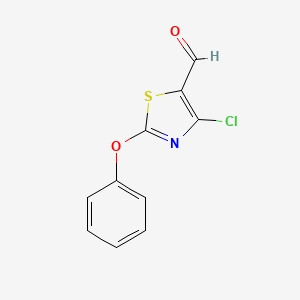
![3-Bromopyrimido[1,2-a]benzimidazole](/img/structure/B1517212.png)